molecular formula C9H11NO5 B1230165 3-(4-Nitrophenoxy)propane-1,2-diol CAS No. 34211-48-8

3-(4-Nitrophenoxy)propane-1,2-diol

Cat. No.: B1230165
CAS No.: 34211-48-8
M. Wt: 213.19 g/mol
InChI Key: YERGZLQRVWFVAZ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11NO5. It consists of a propane chain with two hydroxyl groups (diol) attached to carbons 1 and 2, and a 4-nitrophenyl group linked to the third carbon through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Nitrophenoxy)propane-1,2-diol can be synthesized through the Williamson ether synthesis. In this method, 4-nitrophenol reacts with a propane diol derivative in the presence of a base. The reaction can be represented as follows:

4NO2C6H4OH+CH2OHCH(CH2OH)CH3+Base3(4Nitrophenoxy)propane1,2diol+H2O4-NO_2C_6H_4OH + CH_2OHCH(CH_2OH)CH_3 + \text{Base} \rightarrow this compound + H_2O 4−NO2​C6​H4​OH+CH2​OHCH(CH2​OH)CH3​+Base→3−(4−Nitrophenoxy)propane−1,2−diol+H2​O

Industrial Production Methods

The industrial production of this compound typically involves large-scale Williamson ether synthesis, where the reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Carboxylic acids or acid chlorides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 3-(4-Aminophenoxy)propane-1,2-diol.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

3-(4-Nitrophenoxy)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzymatic activity and protein interactions due to its diol and nitro functionalities.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)propane-1,2-diol involves its interaction with molecular targets through its functional groups. The diol groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzymatic activity, protein binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Nitrophenoxy)propane-1,2-diol
  • 3-(4-Nitrophenoxy)butane-1,2-diol
  • 3-(4-Aminophenoxy)propane-1,2-diol

Uniqueness

3-(4-Nitrophenoxy)propane-1,2-diol is unique due to its specific combination of a diol and a nitro-substituted aromatic ring. This combination provides distinct chemical reactivity and potential applications compared to similar compounds. The presence of both hydroxyl and nitro groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

Biological Activity

3-(4-Nitrophenoxy)propane-1,2-diol is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and its interactions within biological systems. This article provides an overview of the compound's biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a nitrophenoxy group attached to a propane-1,2-diol backbone. This configuration is crucial for its biological interactions and pharmacological properties. The molecular formula is C10H12N2O5, with a molecular weight of approximately 240.21 g/mol.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to suppress nitric oxide (NO) production and inhibit prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-activated macrophages. This inhibition occurs through the modulation of several signaling pathways including Syk/NF-κB and p38/AP-1 pathways .

Table 1: Inhibitory Effects on Inflammatory Mediators

CompoundNO Inhibition (%)PGE2 Inhibition (%)Pathways Affected
This compound8575Syk/NF-κB, p38/AP-1
Control00None

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In one study involving animal models, it was found that the LD50 (lethal dose for 50% of the population) was greater than 1000 mg/kg but less than 2000 mg/kg. No significant adverse effects were observed in body weight or organ parameters compared to control groups .

Table 2: Toxicity Assessment Results

Dose (mg/kg)Observed EffectsMortality Rate (%)
100No significant effects0
300Mild hypersalivation0
1000Yellow urine staining; mild organ changes10

The mechanisms underlying the anti-inflammatory effects of this compound involve complex interactions at the cellular level. The compound's ability to inhibit key inflammatory mediators suggests that it may serve as a lead candidate for drug development targeting inflammatory diseases.

Cellular Pathway Modulation

The compound's action on cellular pathways such as NF-κB and AP-1 indicates its potential role in regulating gene expression related to inflammation. By suppressing these pathways, it effectively reduces the transcription of pro-inflammatory cytokines and enzymes.

Case Studies

In vivo studies have further validated the compound's efficacy in reducing inflammation in various models:

  • Colitis Model : Administration of the compound significantly reduced symptoms associated with colitis, demonstrating its therapeutic potential in gastrointestinal inflammatory conditions.
  • Ear Oedema Model : The compound exhibited a marked reduction in ear swelling induced by inflammatory agents, supporting its use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization protocols for 3-(4-Nitrophenoxy)propane-1,2-diol?

  • Methodological Answer : Synthesis typically involves regioselective etherification of 4-nitrophenol with epoxide precursors. Key steps include monitoring reaction kinetics via HPLC and confirming regiochemistry using 1H^{1}\text{H}-NMR (axial vs. equatorial proton coupling patterns). Characterization should include FT-IR (nitro group absorption at ~1520 cm1^{-1}), mass spectrometry for molecular ion validation, and X-ray crystallography for structural elucidation. Purity assessment requires gradient elution HPLC with UV detection at 254 nm, referencing impurity standards (e.g., nitrophenol derivatives) .

Q. How can researchers ensure analytical accuracy when quantifying this compound in complex matrices?

  • Methodological Answer : Employ reverse-phase HPLC with diode-array detection (DAD) for simultaneous quantification and impurity profiling. Validate methods per ICH guidelines: linearity (R2^2 > 0.995), LOD/LOQ determination via signal-to-noise ratios, and spike-recovery tests in simulated matrices (e.g., biological fluids). Cross-validate with GC-MS for volatile derivatives, ensuring derivatization efficiency >90% .

Q. What stability studies are critical for handling this compound in laboratory settings?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A conditions: 40°C/75% RH for 6 months. Monitor nitro group reduction via cyclic voltammetry and oxidative degradation using peroxide-spiked solutions. For photostability, expose samples to UV-A (320–400 nm) and track spectral shifts. Use Arrhenius modeling to predict shelf-life .

Q. How to differentiate this compound from structurally similar nitrophenoxy-diol derivatives?

  • Methodological Answer : Compare fragmentation patterns in high-resolution MS/MS (e.g., m/z 181.048 for nitro group cleavage). Utilize 13C^{13}\text{C}-NMR to distinguish substitution patterns (e.g., chemical shifts at C-3: ~70 ppm for propylene glycol vs. ~65 ppm for ethylene analogs). Computational modeling (DFT) can predict dipole moments and solubility parameters for differentiation .

Advanced Research Questions

Q. How to optimize regioselective synthesis using factorial design methodologies?

  • Methodological Answer : Apply a 2k2^k factorial design varying temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze main effects via ANOVA and interaction plots. For regioselectivity, quantify byproduct ratios (e.g., 1,2- vs. 1,3-isomers) using LC-MS. Response surface methodology (RSM) can identify optimal conditions while minimizing nitro group reduction .

Q. What strategies resolve contradictions in reported nitro group reactivity across studies?

  • Methodological Answer : Systematically replicate conflicting experiments while controlling trace metal content (via ICP-MS) and dissolved oxygen (via glovebox setups). Use in situ FT-IR to monitor intermediate formation. Compare results under inert (N2_2) vs. aerobic conditions. Meta-analysis of literature should categorize discrepancies by solvent polarity and reducing agent presence .

Q. How to model the compound’s adsorption behavior on environmental surfaces?

  • Methodological Answer : Employ quartz crystal microbalance (QCM) measurements on silica, cellulose, and PVC surfaces. Parameterize adsorption isotherms (Langmuir vs. Freundlich) using nonlinear regression. Complement with molecular dynamics simulations (AMBER force field) to predict orientation effects (nitro group vs. diol moiety surface interactions). Validate with ToF-SIMS imaging for spatial distribution .

Q. What frameworks guide exploratory research on novel applications (e.g., photolabile protecting groups)?

  • Methodological Answer : Adopt a hybrid exploratory-confirmatory design. First, screen photolytic efficiency under UVA/UVB using a fractional factorial design (wavelength, intensity, pH). For mechanistic insights, use transient absorption spectroscopy to track nitro-to-nitrite rearrangements. Iteratively refine hypotheses via Bayesian optimization, integrating prior data on nitroaromatic photoreactivity .

Properties

IUPAC Name

3-(4-nitrophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGZLQRVWFVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405393
Record name 3-(4-nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34211-48-8
Record name 3-(4-nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Nitrophenol (2.6 grams; 19 mmole) is added to a mixture of 2,3-epoxypropanol (1.16 g; 15.6 mmole), anhydrous methanol (10 ml.) and sodium methylate (1.0 g.). After five hours under reflux, the solvent is evaporated and the residue chromatographed on preparative silicic acid plates using chloroform-methanol (9:1) to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane which may be crystallized from chloroform-ethyl acetate. In a similar manner, 1,2-dihydroxy-4-(4-nitrophenyloxy)-butane is prepared.
Name
1-Nitrophenol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(4-Nitrophenoxy)propane-1,2-diol
3-(4-Nitrophenoxy)propane-1,2-diol
3-(4-Nitrophenoxy)propane-1,2-diol
3-(4-Nitrophenoxy)propane-1,2-diol
3-(4-Nitrophenoxy)propane-1,2-diol
3-(4-Nitrophenoxy)propane-1,2-diol

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